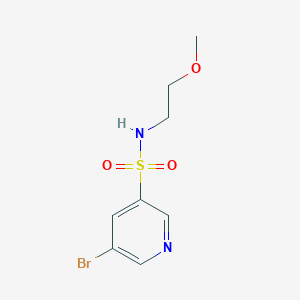
5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide
説明
5-Bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O3S and a molecular weight of 295.15 g/mol . It falls within the class of pyridinesulfonamides and is characterized by its bromine substitution at the 5-position of the pyridine ring.
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide consists of a pyridine ring with a bromine substituent at the 5-position. Additionally, it features an ethoxy group (CH3OCH2) attached to the nitrogen atom of the pyridine ring and a sulfonamide group (SO2NH2) at the 3-position. The crystallographic data and refinement details can be found in the supplementary material .
科学的研究の応用
Synthesis and Structural Analysis
Enantiomeric Antitumor Activity : Research has shown that pyridinesulfonamide, a fragment of the compound, plays a significant role in the development of novel drugs. The study focused on the synthesis and stereostructure of its isomers, exploring their antitumor activities through inhibition of PI3Kα kinase, highlighting the compound's potential in cancer treatment (Zhou et al., 2015).
Photophysical and Photochemical Properties : Another study investigated zinc(II) phthalocyanine derivatives with new benzenesulfonamide substituents, focusing on their photophysical and photochemical properties. These compounds, including variations of the pyridinesulfonamide structure, were synthesized and analyzed for their potential in photocatalytic applications (Öncül et al., 2021).
Antibacterial and Antioxidant Candidates : A related study synthesized novel sulfonamide derivatives, demonstrating significant antibacterial and antioxidant activities. This research underscores the versatility of the pyridinesulfonamide framework in developing compounds with potential therapeutic applications (Variya et al., 2019).
特性
IUPAC Name |
5-bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3S/c1-14-3-2-11-15(12,13)8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBONAUDFKOJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B3071293.png)
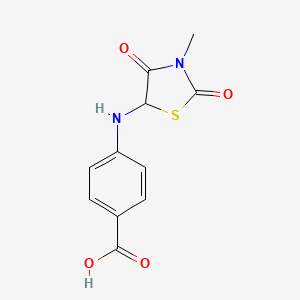
![2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine](/img/structure/B3071320.png)

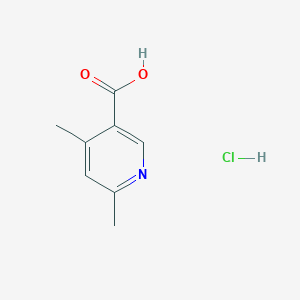
![N-Methyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B3071332.png)

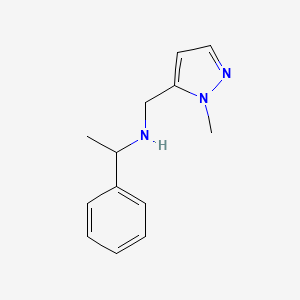
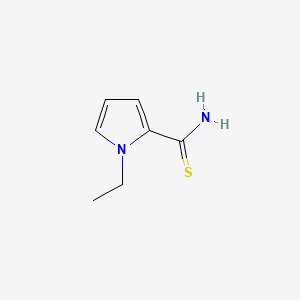
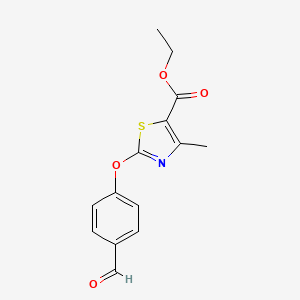
![1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B3071382.png)
